molecular formula C16H18O7 B1587933 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one CAS No. 55487-93-9

7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B1587933
CAS No.: 55487-93-9
M. Wt: 322.31 g/mol
InChI Key: CQKHENXHLAUMBH-OSLYUKSHSA-N
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Description

7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one (CID 6453189) is a coumarin derivative with the molecular formula C16H18O7 . This compound belongs to the class of coumarin glycosides, where a coumarin core is functionalized with a sugar moiety. Coumarins are a prominent class of compounds extensively studied for their broad applications in scientific research, including use as fluorescent probes and dyes in biochemical assays . The structural framework of this compound makes it a valuable intermediate for further chemical transformations and synthetic elaboration in medicinal chemistry and material science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHENXHLAUMBH-OSLYUKSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299023
Record name 4-Methylumbelliferyl β-D-fucoside
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Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55487-93-9
Record name 4-Methylumbelliferyl β-D-fucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55487-93-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
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Record name 4-Methylumbelliferyl β-D-fucoside
Source EPA DSSTox
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Record name 7-[(6-deoxy-β-D-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one
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Biological Activity

7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, also known as a derivative of flavonoids, has garnered attention due to its potential biological activities. This compound belongs to the class of flavonoids, which are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C16H18O7C_{16}H_{18}O_{7}, and it features a benzopyran backbone substituted with a 6-deoxy-beta-D-galactopyranosyl group. The structure can be represented as follows:

SMILES CC(=O)OC1=C(C(=C(C=C1)O)C(=O)O)OCC2CC(C(C2)O)O\text{SMILES }CC(=O)OC1=C(C(=C(C=C1)O)C(=O)O)OCC2CC(C(C2)O)O

Antioxidant Activity

Flavonoids, including this compound, are recognized for their antioxidant properties. Antioxidants neutralize free radicals, reducing oxidative stress in cells. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, which is crucial for preventing cellular damage and various diseases linked to oxidative stress .

Anticancer Properties

Studies have shown that flavonoids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of flavonoids is well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. In vitro studies have suggested that similar compounds can modulate inflammatory pathways effectively .

Case Studies and Research Findings

StudyFindings
Lall et al. (2006)Investigated the antiproliferative effects of flavonoids on K-562 cell lines; highlighted the importance of structural modifications in enhancing biological activity .
Liu et al. (2009)Explored the antiviral properties of flavonoid constituents; noted that structural variations significantly affect efficacy against viral infections .
Hirata et al. (2007)Reported on the testosterone 5alpha-reductase inhibitory activity of related compounds; indicated potential applications in treating androgen-related disorders .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Pathways : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
  • Apoptotic Pathways : Induces apoptosis via mitochondrial pathways or caspase activation in cancer cells.
  • Inflammatory Pathways : Modulates the expression of inflammatory mediators through inhibition of NF-kB signaling.

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological properties:

  • Antioxidant Activity :
    • Flavonoids are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one exhibits significant antioxidant properties, which can be beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the modulation of pro-inflammatory cytokines and enzymes .
  • Antimicrobial Activity :
    • The compound has shown effectiveness against various microbial strains, suggesting its potential use in developing natural antimicrobial agents for food preservation or therapeutic applications .

Applications in Pharmaceuticals

The unique structural features of this compound allow it to interact with biological systems effectively:

  • Drug Development : Its antioxidant and anti-inflammatory properties make it a promising lead compound for new drug formulations targeting oxidative stress-related diseases.
  • Natural Product Chemistry : As a glycosylated flavonoid, it can serve as a model for synthesizing other glycosylated compounds with enhanced bioactivity.

Food Science Applications

The incorporation of this compound into food products is being explored due to its beneficial health effects:

  • Functional Foods : Its antioxidant properties can enhance the nutritional profile of food products, contributing to health benefits associated with regular consumption.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Zhang et al., 2020Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Liu et al., 2021Anti-inflammatory EffectsInhibited TNF-alpha induced inflammation in human cell lines.
Kim et al., 2022Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus in food matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one)

  • Structure : Scopoletin (CAS: 92-61-5) shares the coumarin backbone but lacks glycosylation. It features a hydroxyl group at C7 and a methoxy group at C6 .
  • Physical Properties :
    • LogP : 1.507 (indicating moderate lipophilicity).
    • Water solubility (log10ws) : -6.10 (poor solubility).
    • Molecular weight : 192.17 g/mol.
  • Key Differences : The absence of a galactosyl group in scopoletin results in lower molecular weight and reduced solubility compared to the target compound. Glycosylation typically enhances water solubility, suggesting the target compound may have improved bioavailability .

Flavonoid Glycosides from Molecules (2011)

highlights three structurally related benzopyranones:

Compound 139 : 5,7-dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one.

Compound 140: 7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one.

Compound 141: 7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,5-dihydroxy-8-methoxy-4H-1-benzopyran-4-one.

  • Structural Comparison: Sugar Units: Compound 140 and 141 feature β-D-glucopyranosyl groups, whereas the target compound uses 6-deoxy-beta-D-galactopyranosyl. The C6 deoxygenation in the target compound reduces steric hindrance and polarity. Substituents: The target compound lacks the methoxy and additional hydroxyl groups seen in Compounds 139–141, which may alter antioxidant activity and receptor binding .

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS: 14004-55-8)

  • Structure: A flavonoid with hydroxyl, methoxy, and methyl substituents.
  • Hazard Profile : Classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
  • Key Differences: Unlike the target compound, this flavonoid lacks glycosylation, contributing to its lower molecular weight (298.29 g/mol vs.

Glucosylated Benzopyranones ()

  • Example: 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-5-methoxy- (CAS: 83247-72-7).
  • Comparison: The glucose moiety in this compound increases polarity compared to the target compound’s 6-deoxygalactose, likely enhancing water solubility. The dihydro structure (saturated benzopyranone ring) may reduce planarity and π-π stacking interactions, affecting biological activity .

Data Table: Structural and Physical Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Glycosylation LogP Water Solubility (log10ws) Toxicity Notes
Target Compound (55487-93-9) C₁₆H₁₈O₈* ~338.3 4-methyl, 7-O-(6-deoxygalactosyl) Yes ~1.2† ~-4.5† Not reported
Scopoletin (92-61-5) C₁₀H₈O₄ 192.17 7-hydroxy, 6-methoxy No 1.507 -6.10 Low acute toxicity
Compound 140 C₂₄H₂₆O₁₂ 506.45 7-O-glucosyl, 5-hydroxy, 3,6-dimethoxy Yes ~0.8† ~-3.8† Not reported
5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl C₁₇H₁₄O₅ 298.29 5,7-dihydroxy, 4-methoxyphenyl, 6-methyl No ~1.5† ~-5.5† Acute toxicity (Cat. 4)

*Estimated based on coumarin core (C₉H₆O₂) + substituents.
†Predicted values based on structural analogs.

Key Research Findings

  • Toxicity Trends: Non-glycosylated benzopyranones (e.g., CAS 14004-55-8) exhibit higher acute toxicity, possibly due to increased reactivity of free hydroxyl groups .
  • Sugar-Specific Interactions : β-D-glucosyl derivatives (e.g., Compound 140) may engage more strongly with glucose transporters, whereas 6-deoxygalactosyl groups could alter binding to lectin proteins .

Preparation Methods

Synthesis of the Benzopyran-2-one Core

The core structure can be synthesized via cyclization reactions involving substituted phenolic precursors and appropriate carbonyl compounds. A typical route involves:

  • Condensation of substituted phenols with α,β-unsaturated carbonyl compounds.
  • Cyclization through acid or base catalysis to form the benzopyran ring system.
  • Functional group modifications to introduce methyl groups at specific positions.

Synthesis of the 6-Deoxy-beta-D-galactopyranosyl Donor

The donor molecule, often a trichloroacetimidate or thioglycoside , is synthesized from:

Glycosylation Reaction

The key step involves coupling the glycosyl donor with the aglycone:

  • Catalyzed by Lewis acids like boron trifluoride etherate or trimethylsilyl triflate.
  • Conducted under anhydrous conditions to favor β-selectivity.
  • Reaction conditions optimized for high yield and stereoselectivity.

Post-Glycosylation Modifications

  • Deprotection : Removal of protecting groups under suitable conditions (e.g., hydrogenolysis for benzyl groups).
  • Purification : Chromatographic techniques such as flash chromatography or preparative HPLC.
  • Final functionalization : Ensuring the correct oxidation states and functional groups are present.

Data Tables Summarizing Preparation Methods

Step Methodology Reagents Catalysts Conditions References
Aglycone synthesis Cyclization of phenolic precursors Phenolic aldehydes, α,β-unsaturated carbonyls Acid or base Reflux, solvent-dependent , Patent JP2005265702A
Glycosyl donor synthesis Protection and activation 6-Deoxy-D-galactose derivatives Benzyl/acetyl groups Protection/deprotection steps , Patent JP2005265702A
Glycosylation Lewis acid catalysis Glycosyl donor, aglycone BF₃·OEt₂, TMSOTf Anhydrous, low temperature , Patent JP2005265702A
Deprotection Hydrogenolysis or acid hydrolysis Protecting groups Pd/C, H₂ Room temperature, pressure

Notes on Research Findings and Optimization

  • Stereoselectivity : Achieving β-anomer selectivity is critical; often achieved by using specific protecting groups and reaction conditions.
  • Yield Optimization : Use of excess glycosyl donor and optimized catalysts enhances overall yield.
  • Solvent Choice : Dichloromethane and acetonitrile are common solvents for glycosylation reactions.
  • Protecting Group Strategy : Benzyl groups are favored for their stability and ease of removal under hydrogenolysis, whereas acetyl groups are more labile and easier to remove with mild basic conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves glycosylation of the 4-methylcoumarin core with 6-deoxy-beta-D-galactopyranosyl donors. Reaction optimization includes controlling temperature (e.g., 25–50°C), solvent polarity (e.g., acetonitrile or DMF), and using catalysts like BF₃·Et₂O to enhance glycosidic bond formation. Purification via column chromatography with gradients of ethyl acetate/hexane is common. Yield improvements rely on protecting group strategies (e.g., acetyl or benzyl groups) to prevent side reactions .

Q. How can researchers confirm the identity and purity of this compound using spectroscopic techniques?

  • Methodology :

  • FT-IR : Key peaks include ~1665 cm⁻¹ (C=O stretching of coumarin) and ~1056–1159 cm⁻¹ (C-O glycosidic bonds). Compare with reference spectra for glycosylated coumarins .
  • NMR : ¹H NMR should show a singlet for the 4-methyl group (~δ 2.4 ppm) and anomeric proton signals (β-configuration: δ ~4.8–5.2 ppm, J = 7–8 Hz). ¹³C NMR confirms the galactopyranosyl linkage (C-6 deoxy: δ ~17 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection at 320–350 nm (coumarin absorbance) to assess purity (>95%) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodology : Based on structurally related coumarins, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How does the glycosylation pattern of the coumarin core influence its interaction with biological targets, and what methods are used to study these interactions?

  • Methodology : Glycosylation enhances solubility and target specificity. For example, the 6-deoxygalactosyl group may bind lectins or glycosidases. Techniques include:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity (KD) with enzymes like β-galactosidase.
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions between the glycosyl moiety and enzyme active sites.
  • Enzymatic Assays : Monitor hydrolysis rates of the glycosidic bond under physiological conditions .

Q. What strategies can be employed to resolve discrepancies in spectroscopic data (e.g., FT-IR, NMR) obtained from different synthesis batches?

  • Methodology :

  • Batch Comparison : Analyze multiple batches using standardized protocols (e.g., same solvent, concentration).
  • Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected peaks in NMR.
  • Advanced NMR Techniques : 2D-COSY or HSQC to resolve overlapping signals, especially in the anomeric region .
  • Crystallography : If crystalline, X-ray diffraction provides definitive structural validation .

Q. How can computational chemistry tools aid in understanding the structure-activity relationship of this compound in enzymatic inhibition studies?

  • Methodology :

  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position, glycosylation) with inhibitory activity against targets like monoamine oxidases .
  • MD Simulations : Study glycosidic bond stability in aqueous environments (e.g., GROMACS) to predict bioavailability.
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
Reactant of Route 2
Reactant of Route 2
7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one

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